6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide
Description
This compound features a thieno[3,2-d]pyrimidine core, a heterocyclic system known for its pharmacological relevance in kinase inhibition and enzyme modulation . Key structural elements include:
- Diethylamino-oxoethyl substituent: Enhances solubility and modulates electronic properties.
- N-phenylhexanamide side chain: Contributes to lipophilicity and target binding.
Synthetic routes likely involve condensation reactions analogous to those described for related thienopyrimidine derivatives, such as formaldehyde-mediated alkylation of diethylamine .
Properties
Molecular Formula |
C24H30N4O4S |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C24H30N4O4S/c1-3-26(4-2)21(30)17-28-19-14-16-33-22(19)23(31)27(24(28)32)15-10-6-9-13-20(29)25-18-11-7-5-8-12-18/h5,7-8,11-12,14,16H,3-4,6,9-10,13,15,17H2,1-2H3,(H,25,29) |
InChI Key |
QVNCSPQLVMTXPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CCCCCC(=O)NC3=CC=CC=C3)SC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then cyclized to form thieno[3,2-d]pyrimidin-4-ones. This cyclization can be achieved using reagents such as formic acid or triethyl orthoformate
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thieno[3,2-d]pyrimidine ring.
Coupling Reactions: Suzuki-Miyaura coupling is a common method used to introduce various substituents onto the compound.
Scientific Research Applications
6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used to investigate various biological pathways and molecular targets.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thieno[3,2-d]pyrimidine Derivatives
Key Observations :
- The target compound shares the thieno[3,2-d]pyrimidine-2,4-dione core with the compound in but differs in substituents, favoring a phenylhexanamide chain over dichlorophenyl/phenethyl groups .
- compounds retain the diethylamino motif but utilize an indole core, highlighting divergent synthetic pathways .
Table 2: Bioactivity and Computational Metrics
Notes:
- Structural similarity metrics (e.g., Tanimoto) suggest moderate overlap with kinase inhibitors like those in , though activity cliffs may arise due to substituent differences .
- Docking studies () indicate that the diethylamino group in the target compound may enhance binding to hydrophobic enzyme pockets compared to dichlorophenyl analogs .
Pharmacokinetic and Physicochemical Properties
Biological Activity
The compound 6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of thieno-pyrimidine derivatives characterized by their unique structural features. The presence of a diethylamino group and a phenylhexanamide moiety contributes to its biological activity.
Molecular Formula
- C : 24
- H : 34
- N : 4
- O : 4
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been noted for its inhibitory effects on human leukocyte elastase (HLE), an enzyme involved in inflammatory processes. The compound acts as an acyl-enzyme inhibitor, which is crucial for modulating inflammatory responses.
In Vitro Studies
A series of studies have demonstrated that derivatives of thieno-pyrimidines exhibit significant inhibitory activity against HLE. For instance, a related compound was shown to have a Ki value of 5.8 nM, indicating potent inhibition . This suggests that the compound may have therapeutic potential in treating conditions characterized by excessive inflammation.
Pharmacological Effects
Research indicates that compounds similar to this compound can exhibit various pharmacological effects:
- Anti-inflammatory Activity : By inhibiting HLE, the compound may reduce tissue damage and inflammation.
- Antioxidant Properties : Some thieno-pyrimidine derivatives have shown to scavenge free radicals, contributing to their protective effects against oxidative stress.
Case Studies
-
Case Study on Inhibition of HLE :
- A study conducted in vitro assessed the inhibitory effects of thieno-pyrimidine derivatives on HLE. The results indicated that these compounds effectively reduced elastase activity, which could be beneficial in managing chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
-
Clinical Implications :
- The potential application of this compound in clinical settings is being explored. Its ability to modulate inflammatory responses positions it as a candidate for further development in anti-inflammatory therapies.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
